3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H17BrN2O2S2 and its molecular weight is 449.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach and interact with its bacterial targets effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes the compound a potential candidate for the development of new antitubercular agents .
Biological Activity
3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H17BrN2O2S
- Molecular Weight : 421.34 g/mol
Synthesis
The synthesis involves a multi-step process that typically includes the reaction of 3-allylthieno[2,3-d]pyrimidin-4(3H)-one with various electrophiles, such as 4-bromophenyl derivatives. The detailed synthetic pathway often employs solvents like DMF and bases like K₂CO₃ to facilitate the reaction .
Anticancer Activity
Research has indicated that compounds bearing the thieno[2,3-d]pyrimidin scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
Inhibition studies have revealed that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. For example, it has been shown to inhibit certain kinases that are crucial for tumor growth and survival .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values in the micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was assessed using standard agar diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited significant zones of inhibition compared to control antibiotics, indicating its potential as an antimicrobial agent .
Research Findings Summary
Activity | Effect | Mechanism |
---|---|---|
Anticancer | Significant reduction in cell viability | Induction of apoptosis via caspase activation |
Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial cell wall synthesis |
Enzyme Inhibition | Inhibition of key kinases | Interference with metabolic pathways in cancer cells |
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJAULPCCQGKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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